![molecular formula C11H19N3O2 B6340220 Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate CAS No. 1221342-02-4](/img/structure/B6340220.png)
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate
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Overview
Description
“Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes from which we can synthesize 1,3-diazloes, and its derivatives . Common methods are Debus-Radiszewski synthesis, Wallach synthesis, from dehydrogenation of imidazolines, from alpha halo-ketones, Marckwald synthesis, and amino nitrile .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom .Scientific Research Applications
pH-Sensitive Polymers
The compound’s amino group allows for pH-sensitive modifications. Researchers have used it in the synthesis of pH-responsive polymers, which can release drugs or other payloads selectively under specific pH conditions . These polymers find applications in drug delivery systems and tissue engineering.
Metal Complexes for Biomedical Applications
Imidazole-containing ligands play a crucial role in designing metal complexes with potential biomedical applications. These complexes can exhibit antiproliferative activity against cancer cell lines. Investigating the interaction of our compound with metal ions could yield promising results .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are key components to functional molecules used in a variety of applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
As mentioned earlier, imidazole derivatives show a wide range of biological activities
Action Environment
It is known that the reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups . This suggests that the compound may be stable under a range of conditions, but the specific influence of environmental factors would need to be studied further.
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, there is a great importance of heterocyclic ring containing drugs . The further study of water-assisted proton conduction for imidazole-based MOFs demonstrated that they were temperature- and humidity-dependent proton conductors . This gives more choice for the design of novel proton conductive MOF materials .
properties
IUPAC Name |
methyl 3-(3-imidazol-1-ylpropylamino)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10(11(15)16-2)8-12-4-3-6-14-7-5-13-9-14/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYIOWJZXPKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCCN1C=CN=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate |
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